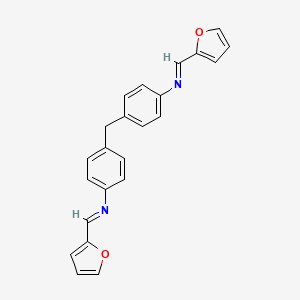
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a cyclopropyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) iodide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropyl intermediate in the presence of a palladium catalyst.
Formation of the Tetrazole Ring: The final step involves the formation of the tetrazole ring, which can be achieved by reacting the cyclopropyl-fluorophenyl intermediate with sodium azide and a suitable oxidizing agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-fluorophenyl)-1H-tetrazole: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
5-(1-(4-chlorophenyl)cyclopropyl)-2H-tetrazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
5-(1-(4-methylphenyl)cyclopropyl)-2H-tetrazole: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is unique due to the presence of both the fluorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and influences its three-dimensional conformation .
Propriétés
| 1150617-59-6 | |
Formule moléculaire |
C10H9FN4 |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
5-[1-(4-fluorophenyl)cyclopropyl]-2H-tetrazole |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)10(5-6-10)9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15) |
Clé InChI |
ZCENUBCKCODCEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)F)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




